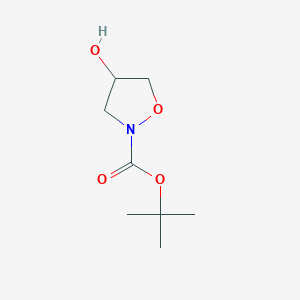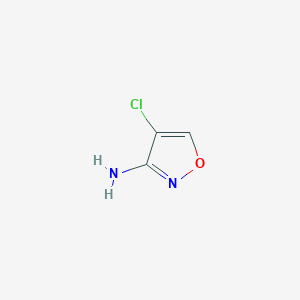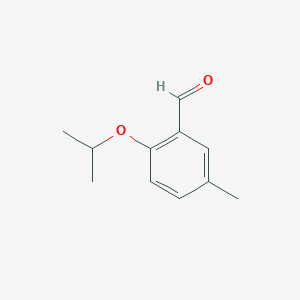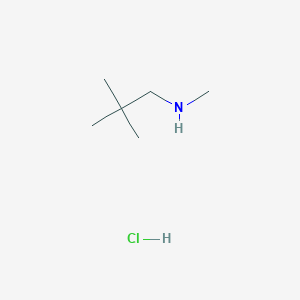
Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate is a chemical compound with the molecular formula C8H15NO4 . It has a molecular weight of 189.21 g/mol . This compound is typically found in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3/t6-/m1/s1 . This indicates that it has a chiral center, which means it can exist in different stereoisomeric forms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Homochiral Amino Acid Derivatives:
- Methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate, a derivative of tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate, has been used in the hydroformylation process. This process produces methyl (2 R ,4 R )-2-tert-butyl-4-formyloxazolidine-3-carboxylate and methyl (2 R ,5 S )-2-tert-butyl-5-formyl-oxazolidine-3-carboxylate with high diastereoselectivities. These formyl products are crucial intermediates for synthesizing homochiral amino acid derivatives, which have considerable synthetic value (Kollár & Sándor, 1993).
Novel High-Yield Synthesis of D-ribo-phytosphingosine:
- The compound was used in the synthesis of D-ribo-phytosphingosine, a compound of interest in biochemistry and pharmacology. The synthesis involved the alpha-hydroxyallylation of the Garner aldehyde, using microwave-enhanced cross metathesis as a key step (Lombardo et al., 2006).
Development of SARS-CoV Protease Inhibitors:
- Trifluoromethyl-β-amino alcohol, derived from this compound, was synthesized and converted into peptides with inhibitory activity against severe acute respiratory syndrome coronavirus protease. This highlights its potential role in antiviral drug development (Sydnes et al., 2006).
Synthesis of Functionalized Amino Acid Derivatives for Anticancer Agents:
- N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, a derivative of this compound, was synthesized and evaluated for its cytotoxicity against human cancer cell lines, indicating its potential in anticancer drug design (Kumar et al., 2009).
Preparation of Depsipeptide:
- The synthesis of enantiopure L-N-tert-butyloxycarbonyl-N-methyl-β-hydroxyvaline, related to this compound, played a role in the preparation of depsipeptides, which are significant in peptide chemistry and drug design (Dettwiler et al., 2005).
Alkylation of Fully Protected L-serine:
- The compound was used in the diastereoselective alkylation of oxazolidine derivatives of L-serine, showcasing its relevance in stereoselective synthesis, an essential aspect of creating biologically active molecules (Koskinen et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-4-6(10)5-12-9/h6,10H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQPEDPYPBOLOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625946 |
Source


|
| Record name | tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878385-72-9 |
Source


|
| Record name | tert-Butyl 4-hydroxy-1,2-oxazolidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one](/img/structure/B1322348.png)


![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)



![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)


